
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative featuring a 1,3,4-oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. The following sections provide a comprehensive overview of its biological activity based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O4S, with a molecular weight of approximately 432.51 g/mol. The structure includes a sulfonamide group and a pyridine ring, which are critical for its biological activity.
1. Neuroprotective Effects
Research indicates that compounds similar to the target molecule exhibit significant neuroprotective properties. A study focusing on derivatives of 1,2,4-oxadiazole demonstrated that certain compounds inhibited glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in neurodegenerative diseases like Alzheimer's. For example, compounds with structural similarities showed IC50 values as low as 0.19 μM for GSK-3β inhibition and displayed neuroprotective effects against amyloid-beta-induced toxicity in cellular models .
2. Anti-inflammatory Activity
The target compound's structural components suggest potential anti-inflammatory properties. In vitro studies have shown that oxadiazole derivatives can reduce intracellular reactive oxygen species (ROS) levels and exhibit anti-inflammatory effects in various cell lines. This is particularly relevant in the context of neuroinflammation associated with Alzheimer's disease .
3. Insecticidal Activity
Beyond neuroprotection, the compound's biological activity extends to agricultural applications. Preliminary bioassays revealed that similar oxadiazole-containing compounds showed good insecticidal activity against various pests at concentrations around 500 mg/L. For instance, certain derivatives exhibited over 70% mortality against Mythimna separate, indicating potential use as insecticides .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving scopolamine-induced cognitive impairment in mice, compounds structurally related to the target molecule improved cognitive functions significantly compared to controls. The treatment led to reduced phosphorylation of Tau proteins and improved glucose metabolism in HepG2 cells, highlighting the compound's multifaceted role in combating neurodegeneration .
Case Study 2: Insecticidal Efficacy
A series of benzamide derivatives were tested for their insecticidal properties against mosquito larvae. Compounds similar to the target showed complete larvicidal activity at concentrations as low as 10 mg/L, suggesting their potential as effective biopesticides .
Research Findings Summary Table
Activity | Observed Effect | IC50/Concentration |
---|---|---|
GSK-3β Inhibition | Neuroprotective effects | IC50: 0.19 μM |
Anti-inflammatory | Reduced ROS levels | Not specified |
Insecticidal Activity | Mortality against Mythimna separate | 500 mg/L |
Larvicidal Activity | Complete kill rate against larvae | 10 mg/L |
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-13-11-25(12-14(2)29-13)31(27,28)16-8-6-15(7-9-16)18(26)22-20-24-23-19(30-20)17-5-3-4-10-21-17/h3-10,13-14H,11-12H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFMUTWTGGVABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.